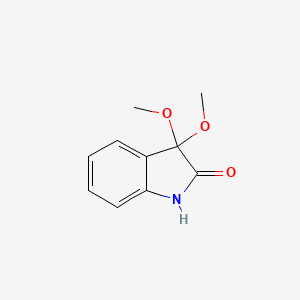

3,3-Dimethoxyindolin-2-one

Übersicht

Beschreibung

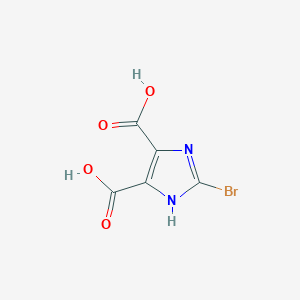

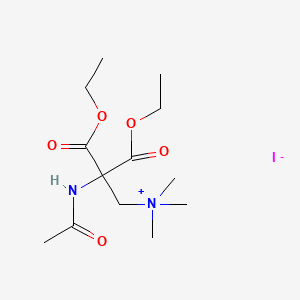

“3,3-Dimethoxyindolin-2-one” is a chemical compound with the molecular formula C10H11NO3 . Its average mass is 193.199 Da and its monoisotopic mass is 193.073898 Da .

Synthesis Analysis

A synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione . Among the 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed excellent anti-inflammatory activity .

Chemical Reactions Analysis

2,3-Dimethoxyindolines have emerged as a latent electrophile in indium-catalyzed SNAr reactions . They are easily obtained from commercially available indoles and allowed access to 3-substituted indoles. The reaction proceeds via SNAr reactions of in situ generated 3-methoxyindoles .

Wissenschaftliche Forschungsanwendungen

Electrophilic Reactions

- 3,3-Dimethoxyindolin-2-one is used in electrophilic reactions, such as indium-catalyzed SNAr reactions. These reactions are significant in organic chemistry for synthesizing 3-substituted indoles, important compounds in pharmaceuticals and agrochemicals (Hirao et al., 2020).

Anticonvulsant Activity

- Spiro compounds derived from 3,3-Dimethoxyindolin-2-one have been synthesized and tested for anticonvulsant activities. These compounds showed promising results in protecting against electrically and chemically induced seizures (Rajopadhye & Popp, 1988).

Progesterone Receptor Modulation

- 3,3-Dimethoxyindolin-2-one derivatives have been explored as modulators of the progesterone receptor, which are important in female healthcare applications such as contraception and treatment of certain breast cancers (Fensome et al., 2008).

Reactivity Patterns in Activated Indoles

- The reactivity of indoles with 3,3-Dimethoxyindolin-2-one has been studied for their potential in synthesizing various organic compounds. Such research is crucial for understanding the fundamental reactions in organic synthesis (Jones et al., 2005).

Crystal Structure and In Silico Studies

- 3,3-Dimethoxyindolin-2-one is utilized in crystal structure analysis and in silico studies, providing insights into the physicochemical properties and reactivity of organic compounds (Patel et al., 2022).

Dopaminergic and Cardiovascular Actions

- Research has been conducted on the dopaminergic and cardiovascular actions of 3,3-Dimethoxyindolin-2-one derivatives. This research is essential for developing drugs targeting dopamine receptors, with potential applications in treating neurological disorders (Sindelar et al., 1982).

Umpolung Dialkoxylation Reactions

- 3,3-Dimethoxyindolin-2-one is involved in umpolung dialkoxylation reactions. These reactions are pivotal in synthetic organic chemistry for creating new molecular structures (Chen et al., 2022).

Fibroblast Growth Factor Receptor Inhibition

- Compounds based on 3,3-Dimethoxyindolin-2-one are studied for their ability to inhibit fibroblast growth factor receptors, which could be significant in treating cancers and other diseases related to cell growth (Kammasud et al., 2007).

Eigenschaften

IUPAC Name |

3,3-dimethoxy-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-10(14-2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHLRIGARDUGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2=CC=CC=C2NC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573172 | |

| Record name | 3,3-Dimethoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethoxyindolin-2-one | |

CAS RN |

66346-69-8 | |

| Record name | 3,3-Dimethoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]](/img/structure/B1602101.png)

![2-[(1S)-1-Aminoethyl]-3-methoxyphenol](/img/structure/B1602105.png)